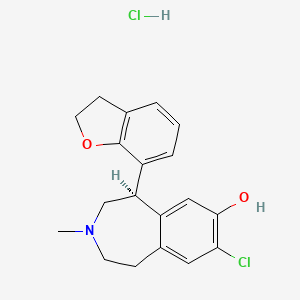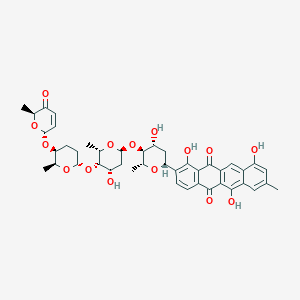
Galtamycin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Galtamycin B is a secondary metabolite isolated from the actinomycete Micromonospora sp. strain Tü 6368. This compound belongs to the angucycline family of antibiotics and has shown significant cytostatic effects against various human tumor cell lines . It is a member of the galtamycin family, which includes several other related compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Galtamycin B is typically isolated from the fermentation broth of Micromonospora sp. strain Tü 6368. The fermentation process involves cultivating the microorganism in a suitable medium, followed by extraction and purification of the compound using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Micromonospora sp. strain Tü 6368. The fermentation conditions are optimized to maximize the yield of this compound. The addition of polystyrene resin Amberlite XAD-16 during fermentation has been shown to increase the quantity and number of secondary metabolites produced .
Chemical Reactions Analysis
Types of Reactions: Galtamycin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under controlled conditions using specific reagents.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired transformations.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
Galtamycin B has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in studies of angucycline antibiotics. Its unique structure and reactivity make it a valuable tool for understanding the chemistry of this class of compounds.
Medicine: The cytostatic properties of this compound suggest potential applications in the development of anticancer drugs. Further research is needed to explore its therapeutic potential.
Industry: this compound and related compounds are of interest in the pharmaceutical industry for their potential use as lead compounds in drug discovery and development.
Mechanism of Action
Galtamycin B is part of the angucycline family of antibiotics, which includes several other related compounds such as retymicin and saquayamycin Z . These compounds share a similar core structure but differ in their substituents and biological activities. This compound is unique in its specific cytostatic effects against human tumor cell lines, distinguishing it from other members of the family.
Comparison with Similar Compounds
- Retymicin
- Saquayamycin Z
- Galtamycin C
- Vineomycin D
Each of these compounds has unique structural features and biological activities, making them valuable for various scientific research applications .
Properties
CAS No. |
855779-79-2 |
|---|---|
Molecular Formula |
C43H48O15 |
Molecular Weight |
804.8 g/mol |
IUPAC Name |
1,6,10-trihydroxy-2-[(2R,4R,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2S,5S,6S)-6-methyl-5-[[(2R,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]oxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]-8-methyltetracene-5,12-dione |
InChI |
InChI=1S/C43H48O15/c1-17-12-25-24(28(45)13-17)14-26-37(40(25)50)39(49)23-7-6-22(38(48)36(23)41(26)51)32-15-29(46)42(20(4)52-32)58-35-16-30(47)43(21(5)55-35)57-34-11-9-31(19(3)54-34)56-33-10-8-27(44)18(2)53-33/h6-8,10,12-14,18-21,29-35,42-43,45-48,50H,9,11,15-16H2,1-5H3/t18-,19-,20+,21-,29+,30-,31-,32+,33-,34-,35-,42+,43+/m0/s1 |
InChI Key |
NWYUSUAHSWSTCK-UHCMZIKDSA-N |
Isomeric SMILES |
C[C@H]1[C@H](CC[C@@H](O1)O[C@@H]2[C@@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@H]3O)C4=C(C5=C(C=C4)C(=O)C6=C(C5=O)C=C7C(=CC(=CC7=C6O)C)O)O)C)C)O[C@H]8C=CC(=O)[C@@H](O8)C |
Canonical SMILES |
CC1C(CCC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)C4=C(C5=C(C=C4)C(=O)C6=C(C5=O)C=C7C(=CC(=CC7=C6O)C)O)O)C)C)OC8C=CC(=O)C(O8)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


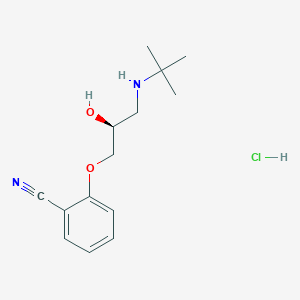
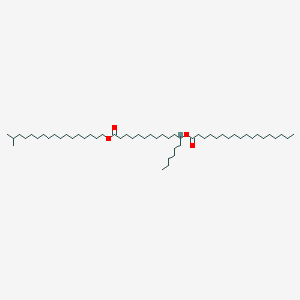
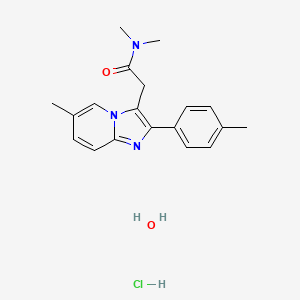
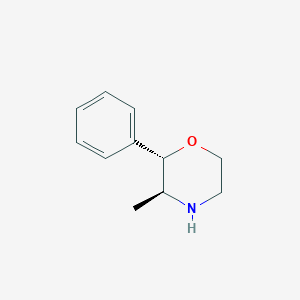
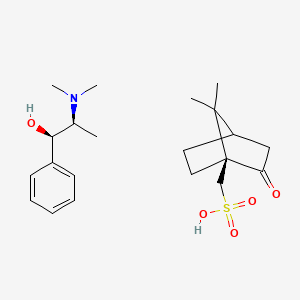
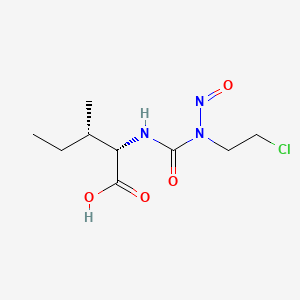
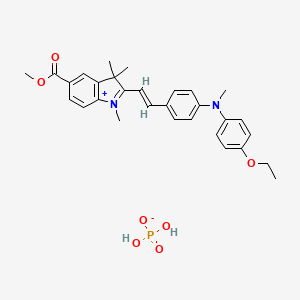
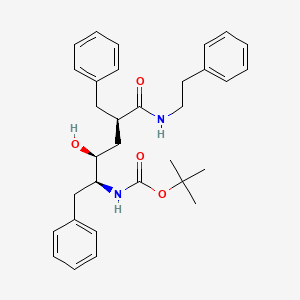
![methyl (2S,3S,4S,5R,6R)-6-[(2R,4R,5R,6R)-4-acetyloxy-6-[(2R,3S,4S,5R,6R)-5-acetyloxy-6-[(2R,3S,4R,5R,6S)-2-(acetyloxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-2-methoxycarbonyl-4-phenylmethoxyoxan-3-yl]oxy-2-(acetyloxymethyl)-5-azidooxan-3-yl]oxy-3-[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3-azido-4,5-bis(phenylmethoxy)oxan-2-yl]oxy-4,5-bis(phenylmethoxy)oxane-2-carboxylate](/img/structure/B12780387.png)
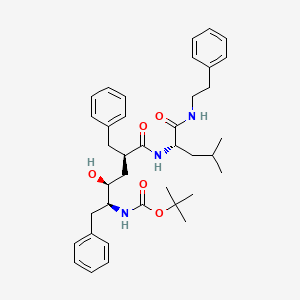
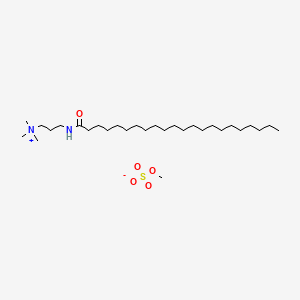
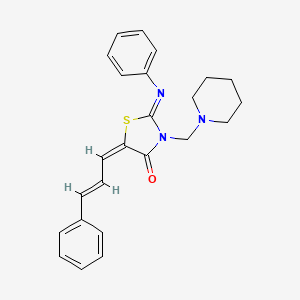
![N-[4-(methoxymethyl)-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylbutanamide](/img/structure/B12780399.png)
